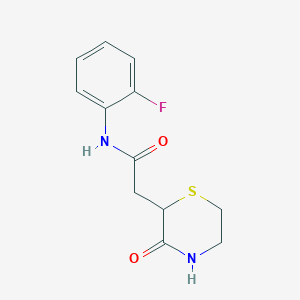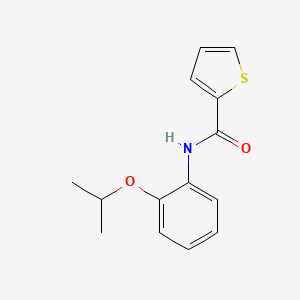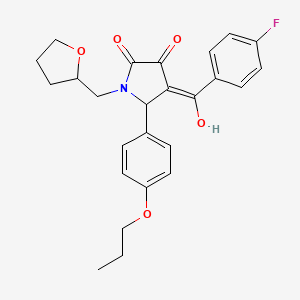![molecular formula C24H17BrN2O B5361616 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)
3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one
Descripción general
Descripción
3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one, also known as BRPP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives and has shown promising results in various studies related to its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Pyrazole compounds, including derivatives similar to 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one, have been synthesized and characterized for their molecular structures using X-ray crystallography and spectroscopic techniques. The molecular structures and conformations of these compounds are studied in detail to understand their chemical properties (Loh et al., 2013).
Fluorescent Properties
- Pyrazoline derivatives, structurally related to the chemical , exhibit interesting fluorescence properties. The emission spectra, solvatochromic behavior, and the effect of different solvents on fluorescence have been investigated, providing insights into their potential use in fluorescence-based applications (Ibrahim et al., 2016).
Antimicrobial Activity
- Pyrazole derivatives have shown significant antimicrobial properties. Synthesis and biological testing of these compounds have revealed their potential as antimicrobial agents against various bacterial and fungal species. This highlights the potential of this compound derivatives in developing new antimicrobial drugs (Hamed et al., 2020).
Photophysical and Computational Study
- Novel pyrazoline derivatives have been synthesized and analyzed for their photophysical properties. Their potential applications in photonic and electronic devices are explored through studies on their absorption, fluorescence, and electronic properties using spectroscopy and computational methods (Kumbar et al., 2018).
Nonlinear Optical Materials
- N-substituted pyrazole derivatives, including molecules structurally related to the compound of interest, have been investigated for their optical nonlinearity. These studies, conducted using z-scan technique, suggest their potential use as materials in optical limiting applications (Chandrakantha et al., 2013).
Antiproliferative
Antiproliferative Agents
- Pyrazole derivatives, similar to this compound, have been synthesized and tested for their antiproliferative activity against various cancer cell lines. Studies demonstrate the potential of these compounds as antiproliferative agents, offering a pathway for the development of new cancer therapies (Ananda et al., 2017).
Cytotoxic Activity
- Research on 1,3,4-trisubstituted pyrazole derivatives has revealed significant cytotoxic activity against various human cancer cell lines. These findings underscore the potential therapeutic value of these compounds in oncology, including derivatives of the compound (Srour et al., 2018).
DNA Interaction Studies
- Rhenium(I) complexes with ligands including pyrazole derivatives have been synthesized and characterized. These compounds have been studied for their interaction with DNA and exhibited promising cytotoxic properties against various cancer cell lines. This suggests potential biomedical applications of pyrazole derivatives, particularly in regulating inflammatory diseases (Varma et al., 2020).
Propiedades
IUPAC Name |
(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrN2O/c25-21-14-11-19(12-15-21)24-20(13-16-23(28)18-7-3-1-4-8-18)17-27(26-24)22-9-5-2-6-10-22/h1-17H/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBCYVXLJLACDT-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5361535.png)
![2-(4-fluorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5361540.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361543.png)



![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)

![6-[4-(ethylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5361592.png)
![N-ethyl-6-[2-(4-fluorophenyl)morpholin-4-yl]-N-methylnicotinamide](/img/structure/B5361594.png)
![3-{[2-(1-naphthoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5361599.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5361626.png)